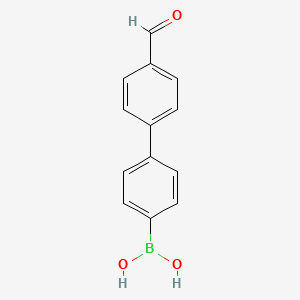

4-(4-甲酰苯基)苯硼酸

描述

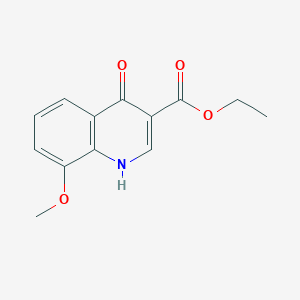

4-Formylphenylboronic acid (4-FPBA) is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes .

Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . 4-Bromobenzaldehyde was used as the starting material . The acetalization of the aldehyde group was carried out by standard methods . More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .Molecular Structure Analysis

Geometry optimization was performed for the eight possible conformations of 4-formylyphenylboronic acid (4-FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set . According to the theoretical calculation results, C3 conformation was found more stable than other conformations .Chemical Reactions Analysis

4-Formylphenylboronic acid is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis

4-Formylphenyl boronic acid crystallizes in colorless needles . It is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water . The compound is quite stable and readily forms dimers and cyclic trimeric anhydrides .科学研究应用

Other Applications

Beyond the biomedical field, 4FPBA has additional applications:

1Conformational, Structural, Vibrational, Electronic, and Molecular Docking Studies of 3-Formylphenylboronic Acid and 4-Formylphenylboronic Acid: A Comparative Study 24-Formylphenylboronic acid - MilliporeSigma 3Exploring biomedical applications of phenylboronic acid—functionalized polymers: A mini-review 44-Fluorophenylboronic acid - MilliporeSigma 5Phenylboronic Acids-based Diagnostic and Therapeutic Applications: A Mini-Review

作用机制

Target of Action

4-(4-Formylphenyl)phenylboronic acid, also known as 4-Formylphenylboronic acid (4-FPBA), is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes , indicating that enzymes are its primary targets. The specific enzymes it targets can vary depending on the context of its use.

Mode of Action

The compound interacts with its enzyme targets by binding to them, thereby inhibiting their activity . This interaction can lead to changes in the biochemical processes that these enzymes are involved in, potentially altering cellular functions.

Biochemical Pathways

4-FPBA is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for various reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . These reactions are part of larger biochemical pathways that can have downstream effects on the synthesis of other compounds.

Result of Action

The molecular and cellular effects of 4-FPBA’s action depend on the specific context of its use. As an enzyme inhibitor, it can alter the activity of its target enzymes, leading to changes in the biochemical reactions these enzymes catalyze . In the context of Suzuki cross-coupling reactions, 4-FPBA can contribute to the synthesis of various compounds .

Action Environment

The action, efficacy, and stability of 4-FPBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the boronic acid group, potentially influencing its reactivity. Additionally, the presence of other compounds, such as ligands for the Suzuki cross-coupling reactions, can impact the compound’s action

安全和危害

未来方向

4-Formylphenylboronic acid is used in Suzuki couplings, for example in the build-up of pharmacologically active biphenyl compounds such as a precursor of the antihypertensive AT1 antagonist telmisartan in an improved synthesis . It can also be prepared by hydrolysis of potassium 4-formylphenyl-trifluoroborate by means of acidic alumina or silicon dioxide .

属性

IUPAC Name |

[4-(4-formylphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTOVMGVTCXLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Formylphenyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)